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molecular formula C12H15NO3 B8758930 Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate CAS No. 72716-92-8

Ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate

Cat. No. B8758930
M. Wt: 221.25 g/mol
InChI Key: IIOWETJNAPDAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04559344

Procedure details

A mixture of 16.0 g (0.083 mole) of 3-(6-methyl-3-pyridyl)-propionic acid ethyl ester and 9.6 g (0.13 mole) of formic acid ethyl ester is slowly added dropwise while cooling with ice to a suspension of 5.2 g of sodium hydride (80% on paraffin oil; 0.17 mole) in 30 ml of ethylene glycol dimethyl ether. On completion of the addition, the solution is stirred for 8 hours at room temperature. After the addition of 10 ml of ethyl acetate and 200 ml of ice water, the mixture is extracted three times with diethyl ether. The aqueous phase is diluted to pH 5.4 with dilute hydrochloric acid and the crystals precipitating are filtered under suction. Light brown crystals melting at 141°-142° C. are obtained in a yield of 12.8 g (70%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][CH2:6][C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[CH3:2].[CH2:15]([O:17]C=O)C.[H-].[Na+].C(OCC)(=O)C>COCCOC>[CH2:1]([O:3][C:4](=[O:14])[CH:5]([CH:15]=[O:17])[CH2:6][C:7]1[CH:8]=[N:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OC(CCC=1C=NC(=CC1)C)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC=O
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred for 8 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added dropwise
ADDITION
Type
ADDITION
Details
On completion of the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with diethyl ether
ADDITION
Type
ADDITION
Details
The aqueous phase is diluted to pH 5.4 with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the crystals precipitating
FILTRATION
Type
FILTRATION
Details
are filtered under suction

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)OC(C(CC=1C=NC(=CC1)C)C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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